molecular formula C9H10Cl2F3N B13639930 (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B13639930
M. Wt: 260.08 g/mol
InChI Key: MKLIPTAHHVPGMI-JEDNCBNOSA-N
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Description

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts or metal-free conditions, depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.

    Bicalutamide: An antiandrogen used in prostate cancer treatment.

Uniqueness

(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific combination of a chiral amine, trifluoromethyl group, and chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1

InChI Key

MKLIPTAHHVPGMI-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl

Origin of Product

United States

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